molecular formula C14H15FO5 B2736748 Diethyl (4-fluorobenzoyl)malonate CAS No. 174403-79-3

Diethyl (4-fluorobenzoyl)malonate

Cat. No.: B2736748
CAS No.: 174403-79-3
M. Wt: 282.267
InChI Key: BWGLMZDXUGIPAA-UHFFFAOYSA-N
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Description

Diethyl (4-fluorobenzoyl)malonate is a chemical compound with the molecular formula C14H15FO5 . It is a derivative of malonic acid, which is a dicarboxylic acid. The compound contains a fluorobenzoyl group attached to the malonate .


Synthesis Analysis

The synthesis of this compound can be achieved through the reaction of the C-ethoxymagnesium derivative of diethyl malonate with polyfluorobenzoyl chlorides . This reaction leads to the formation of (polyfluorobenzoyl)malonates, which are prone to thermal cyclization into coumarin derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a fluorobenzoyl group attached to a malonate group . The compound exhibits keto-enol tautomerism .


Chemical Reactions Analysis

This compound, being a 1,3-dicarbonyl compound, has relatively acidic α-hydrogens and can be transformed to its enolate using sodium ethoxide as a base . The enolate can then be alkylated in the alpha position through an SN2 reaction with alkyl halides .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.26 . It has a predicted boiling point of 341.4±27.0 °C and a predicted density of 1.218±0.06 g/cm3 . The compound also has a predicted pKa value of 6.98±0.59 .

Scientific Research Applications

Synthesis and Chemical Properties

Diethyl (4-fluorobenzoyl)malonate serves as a valuable intermediate in various chemical syntheses, including the preparation of aromatic compounds and pharmaceuticals. Its reactivity with nucleophiles, facilitated by the fluorobenzoyl group, makes it an essential component in nucleophilic aromatic substitution reactions. For instance, it has been used in the synthesis of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives, showcasing its versatility as a building block for complex molecular architectures. This process involves a strategy of nucleophilic aromatic substitution reactions followed by decarboxylation, esterification, and reductive cyclisation processes, highlighting the compound's role in facilitating the synthesis of structurally diverse chemical entities (Harsanyi et al., 2014).

Structural Analysis and Applications

This compound's structural properties have been explored to understand its behavior in solution and its potential applications. The structure of key intermediates like diethyl (2,3,4,5-tetrafluorobenzoyl)malonate has been examined using techniques such as X-ray diffraction (XRD) and NMR spectroscopy. This detailed analysis has shed light on its existence as a mixture of tautomeric forms in solution, with a preference for the ketone form. Such insights are crucial for the development of fluoroquinolone antibiotics, demonstrating the compound's significance in the pharmaceutical industry (Bazhin et al., 2012).

Antitumor Activity

Research has also explored the biological applications of derivatives of this compound, such as in the study of di-n-butyltin and diethyltin monofluorobenzoates. These compounds have been synthesized and characterized, showing satisfactory in vitro antitumor activity against human tumor cell lines, including mammary tumors and colon carcinomas. This underlines the potential therapeutic applications of this compound derivatives in cancer treatment (Gielen et al., 1993).

Electrolyte Additives for Batteries

In the field of energy storage, derivatives of this compound, specifically bis(trimethylsilyl) 2-fluoromalonate derivatives, have been investigated as electrolyte additives for high voltage lithium ion batteries. These additives have shown to improve the capacity retention and cycling performance of batteries, offering a promising avenue for enhancing the longevity and efficiency of lithium ion batteries used in various technological applications (Lyu et al., 2019).

Mechanism of Action

The mechanism of action of diethyl (4-fluorobenzoyl)malonate involves the formation of an enolate anion, which can then undergo an SN2 reaction with an alkyl halide to form a new C-C bond . This process is known as the alkylation of enolate ions .

Properties

IUPAC Name

diethyl 2-(4-fluorobenzoyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO5/c1-3-19-13(17)11(14(18)20-4-2)12(16)9-5-7-10(15)8-6-9/h5-8,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGLMZDXUGIPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=C(C=C1)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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